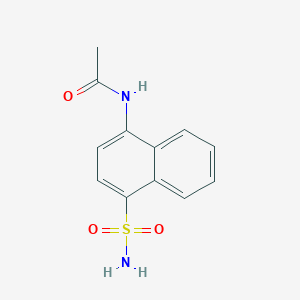

N-(4-sulfamoylnaphthalen-1-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

31863-62-4 |

|---|---|

Molecular Formula |

C12H12N2O3S |

Molecular Weight |

264.30 g/mol |

IUPAC Name |

N-(4-sulfamoylnaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C12H12N2O3S/c1-8(15)14-11-6-7-12(18(13,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,14,15)(H2,13,16,17) |

InChI Key |

ARQKMILAHVFBEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Structural Derivatization of N 4 Sulfamoylnaphthalen 1 Yl Acetamide

Established Synthetic Pathways for N-(4-sulfamoylnaphthalen-1-yl)acetamide

Traditional synthetic routes to this compound and related aryl sulfonamides typically rely on the sequential construction of the molecule, starting from a naphthalene (B1677914) precursor. The key steps involve introducing the sulfamoyl group via a sulfonyl chloride intermediate and forming the acetamide (B32628) functionality.

Methods Involving Naphthalene and Sulfonyl Chloride Precursors

The most conventional and widely practiced method for synthesizing aryl sulfonamides begins with the formation of an aryl sulfonyl chloride. rsc.orgijarsct.co.in For the target molecule, a common pathway starts with 1-naphthylamine (B1663977) (also known as 1-aminonaphthalene).

A plausible and efficient synthetic sequence is as follows:

N-Acetylation : The amino group of 1-naphthylamine is first protected by acetylation. This is typically achieved by reacting 1-naphthylamine with acetic anhydride (B1165640) or acetyl chloride to form N-(naphthalen-1-yl)acetamide. nih.gov This initial step is critical as the acetamido group serves a dual purpose: it protects the amine from reacting in subsequent steps and acts as a para-directing group, guiding the incoming sulfonyl group to the desired C4 position on the naphthalene ring.

Chlorosulfonation : The resulting N-(naphthalen-1-yl)acetamide undergoes electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H). rsc.org This reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the naphthalene ring, yielding the key intermediate, 4-(acetylamino)naphthalene-1-sulfonyl chloride. avantorsciences.com This intermediate is a stable solid that can be isolated and used in the next step.

Amination : The final step is the conversion of the sulfonyl chloride group to the sulfamoyl (sulfonamide) group. This is accomplished by reacting 4-(acetylamino)naphthalene-1-sulfonyl chloride with ammonia (B1221849), typically in an aqueous or alcoholic solution. The nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride displaces the chloride ion, forming the desired this compound.

This multi-step process represents a classic and reliable method for preparing aryl sulfonamides, allowing for the controlled and regioselective introduction of functional groups onto the aromatic scaffold. rsc.org

Role of Acetamide Formation in Final Synthesis Steps

Alternatively, if the synthesis were to begin from a precursor that already contains the sulfonamide group, such as 4-amino-naphthalene-1-sulfonamide, the acetamide formation would be the final step. In such a pathway, the free amino group would be acetylated using standard reagents like acetic anhydride. researchgate.net This approach is analogous to syntheses of other N-acetylated sulfonamides where the final step is the acylation of a primary aromatic amine.

Therefore, acetamide formation can be strategically positioned at either the beginning of the synthesis to protect and direct, or at the end to complete the target structure, depending on the availability of the starting materials.

Exploration of Novel Methodologies for this compound Synthesis

While traditional methods are robust, modern organic synthesis seeks more efficient, milder, and environmentally benign alternatives. Recent advancements in catalysis and reaction methodology offer new potential routes for the synthesis of sulfonamides.

Photoredox and Transition-Metal Catalysis: Recent breakthroughs have focused on the direct, single-step synthesis of sulfonamides using photoredox and transition-metal catalysis. acs.orgnih.govdomainex.co.ukthieme-connect.com These methods often involve the generation of aryl or sulfonyl radicals that can be coupled with amines or sulfur dioxide sources. For instance, synergetic photoredox and copper catalysis can synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) under mild, room temperature conditions. acs.orgthieme-connect.com Another approach involves the photocatalytic decarboxylation of aromatic carboxylic acids to generate aryl radicals, which then react with SO₂ to form sulfonyl intermediates for amination. domainex.co.ukacs.org

Direct C-H Amination: Catalytic C-H activation is another frontier, aiming to form the C-S or S-N bond directly without pre-functionalized starting materials. For example, iron- and copper-catalyzed C-H amidation has been reported for synthesizing diaryl sulfonamides from activated arenes and primary sulfonamides, offering a more atom-economical route. thieme.de

Although these novel methods have not been specifically reported for the synthesis of this compound, they represent the cutting edge of sulfonamide synthesis and could potentially be adapted to produce this and related molecules more efficiently. thieme-connect.com

Targeted Derivatization of the Acetamide Moiety

The acetamide moiety of the title compound offers a site for structural modification to explore structure-activity relationships or alter the molecule's physicochemical properties. Derivatization typically involves modifications to the amide linkage or the acetyl group's methyl substituent.

Amide Linkage Modifications and Substituent Effects

The N-H bond of the acetamide can be deprotonated and functionalized, or the entire acetyl group can be replaced with other acyl groups. This allows for the introduction of diverse structural motifs.

N-Alkylation/Arylation: The amide nitrogen can be substituted, though this is less common than modifying the sulfamoyl nitrogen. More frequently, the acetyl group itself is replaced.

Acyl Group Exchange: A common strategy involves replacing the acetyl group (CH₃CO-) with other functionalities. This is typically achieved by starting the synthesis with a different acylating agent in place of acetic anhydride or by coupling the precursor amine (4-sulfamoyl-1-naphthylamine) with various carboxylic acids. For example, coupling with biologically active carboxylic acids can create hybrid molecules. This approach is used to create "mutual prodrugs," where two active drugs are linked together. archivepp.com

The table below illustrates examples of how acetamide or related amide moieties in bioactive molecules are modified, based on analogous compounds found in the literature.

| Modification Type | Example of Modifying Reagent/Group | Potential Effect of Modification | Literature Context/Example |

|---|---|---|---|

| Replacement of Acetyl Group | 2-(piperidin-1-yl)acetyl chloride | Introduces a basic, heterocyclic moiety, potentially altering solubility and receptor binding. | Synthesis of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a butyrylcholinesterase inhibitor. researchgate.net |

| Introduction of Heterocycles | Coupling with quinolinone-containing carboxylic acids | Can confer specific biological activities, such as antiproliferative effects. | N-(naphthalen-2-yl)acetamide derivatives bearing quinolin-2(1H)-one showed activity against cancer cell lines. archivepp.com |

| Late-Stage N-H Functionalization | Michael addition to α,β-unsaturated compounds | Allows for the attachment of chemical tags (e.g., alkynes, azides) for creating drug conjugates. | A catalytic method for arming bioactive amides with functional handles for bioconjugation. nih.gov |

| Formation of Hybrid Molecules | Coupling with anti-inflammatory drugs (e.g., Ibuprofen) | Combines the properties of two different pharmacophores into a single molecule. | Prodrug strategies linking NSAIDs to other molecules via amide bonds to reduce side effects. archivepp.com |

These modifications highlight the versatility of the amide group as a scaffold for creating diverse chemical entities with tailored properties. mdpi.comresearchgate.net

Strategic Modifications of the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) is a cornerstone of sulfonamide chemistry and a primary site for derivatization. ajchem-b.comnih.gov The two protons on the terminal nitrogen atom can be substituted with a wide variety of alkyl, aryl, or heterocyclic groups. This is a classic strategy in medicinal chemistry to modulate biological activity, solubility, and pharmacokinetic properties. researchgate.netresearchgate.netindexcopernicus.com

The synthesis of N-substituted sulfonamides is typically achieved by reacting the sulfonyl chloride intermediate—in this case, 4-(acetylamino)naphthalene-1-sulfonyl chloride—with a primary or secondary amine instead of ammonia. ijarsct.co.innih.gov This reaction is highly versatile and allows for the creation of large libraries of related compounds. nih.gov

The nature of the substituent on the sulfonamide nitrogen has a profound impact on the molecule's properties. For example:

Electronic Effects: Electron-withdrawing groups on the substituent can increase the acidity of the remaining sulfonamide N-H proton, which can be crucial for binding to biological targets like enzymes. nih.gov

Steric Effects: The size and shape of the substituent can influence how the molecule fits into a binding pocket, leading to enhanced potency or selectivity.

Physicochemical Properties: The addition of polar or ionizable groups can increase water solubility, while lipophilic groups can enhance membrane permeability.

The following table presents examples of strategic modifications to the sulfamoyl group in analogous sulfonamide compounds.

| Substituent Type (R in -SO₂NHR) | Example of Amine Used for Synthesis | Purpose/Effect of Modification | Literature Context/Example |

|---|---|---|---|

| Aromatic Amines | Aniline and its derivatives | To create N-aryl sulfonamides, often used in anticancer and enzyme inhibitor design. | Synthesis of N-substituted sulfonamides from dansyl chloride and various aromatic amines as potential anticancer agents. nih.gov |

| Heterocyclic Amines | Aminopyrimidines, aminothiazoles | Forms the basis of sulfa drugs (antibacterials) and carbonic anhydrase inhibitors. | The sulfonamide functional group is a key component in a vast number of antibacterial and diuretic drugs. ajchem-b.comnih.gov |

| Alkyl/Aralkyl Amines | Benzylamine (Moringine) | To explore lipophilic interactions in enzyme active sites. | N-substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide were synthesized as lipoxygenase inhibitors. researchgate.netindexcopernicus.com |

| Functionalized Amines | Amino acid esters | To improve cell permeability or introduce functionalities for further conjugation. | Derivatization of sulfonamides is a key strategy for modulating activity against targets like carbonic anhydrase and cholinesterases. nih.gov |

Variation of Substituents on the Sulfamoyl Nitrogen

The primary sulfonamide group (-SO₂NH₂) of this compound is a key site for synthetic modification. Derivatization at this position can significantly alter the compound's physicochemical properties. Standard synthetic protocols for the N-substitution of sulfonamides can be applied, typically involving the reaction of the primary sulfonamide with various electrophiles under basic conditions.

Common strategies include:

N-Alkylation: Introduction of alkyl groups can be achieved by reacting the parent sulfonamide with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a suitable base like potassium carbonate or sodium hydride.

N-Arylation: The introduction of aryl or heteroaryl substituents can be accomplished through coupling reactions, such as the Buchwald-Hartwig amination, which uses a palladium catalyst to form the N-aryl bond.

Reaction with Acyl Halides: Acylation with reagents like chloroacetyl chloride can introduce a reactive handle for further derivatization, as seen in the synthesis of related sulfonamide compounds. This can be followed by reactions with nucleophiles, such as sodium azide, to introduce other functional groups.

These modifications allow for the synthesis of a diverse library of secondary and tertiary sulfonamides, enabling a systematic exploration of the chemical space around this functional group.

Table 1: Potential N-Substitutions on the Sulfamoyl Group

| Substituent Type | Reagent Example | Reaction Type |

|---|---|---|

| Alkyl | Methyl Iodide (CH₃I) | N-Alkylation |

| Acetyl | Acetyl Chloride (CH₃COCl) | N-Acylation |

| Substituted Phenyl | Fluorobenzene (in presence of Pd catalyst) | Buchwald-Hartwig Amination |

| Heterocycle | 2-Chloropyrimidine | Nucleophilic Aromatic Substitution |

Impact of Sulfamoyl Position on Naphthalene Ring

Kinetic Control: At lower temperatures (around 80°C), the sulfonation of naphthalene preferentially yields naphthalene-1-sulfonic acid (the α-product). This pathway has a lower activation energy.

Thermodynamic Control: At higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid (the β-product) is the major product. The α-product, being less stable due to steric interactions between the sulfonic acid group and the hydrogen at the 8-position, can revert to naphthalene and then reform as the more stable β-isomer at elevated temperatures.

Therefore, to synthesize the target compound, this compound, a synthetic route would need to be designed that establishes the required 1,4-substitution pattern. This is often achieved by starting with a pre-functionalized naphthalene, such as 1-naphthylamine, and then introducing the sulfamoyl group at the 4-position through electrophilic substitution, followed by acetylation of the amine. The directing effects of the initial amino group guide the sulfonation to the desired position.

Table 2: Regioselectivity in Naphthalene Sulfonation

| Reaction Condition | Major Product | Type of Control | Rationale |

|---|---|---|---|

| Conc. H₂SO₄ at 80°C | Naphthalene-1-sulfonic acid | Kinetic | Lower activation energy for α-position attack. |

| Conc. H₂SO₄ at 160°C | Naphthalene-2-sulfonic acid | Thermodynamic | β-product is sterically less hindered and more stable. |

Naphthalene Core Functionalization and its Synthetic Implications

Further derivatization of the naphthalene ring system allows for fine-tuning of the molecule's electronic and steric properties. This is typically achieved through electrophilic aromatic substitution reactions, where the regiochemical outcome is dictated by the directing effects of the existing acetamido and sulfamoyl groups.

Substitution Patterns on the Naphthalene Ring

The introduction of additional functional groups such as nitro (-NO₂), halogen (-Cl, -Br), or acetyl (-COCH₃) groups onto the naphthalene core is a common strategy. In this compound, the directing effects of the two substituents are crucial:

The 1-acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group. It strongly activates positions 2 and 4. Since position 4 is already substituted, it primarily directs incoming electrophiles to position 2.

The 4-sulfamoyl group (-SO₂NH₂) is a deactivating, meta-directing group. It directs incoming electrophiles to positions 3 and 5.

The final substitution pattern results from the interplay between these directing effects, the inherent reactivity of the naphthalene α- and β-positions, and steric hindrance. For instance, nitration of the parent compound would likely lead to substitution at positions activated by the powerful acetamido group. An example of a polysubstituted naphthalene derivative is N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, which demonstrates that acetyl and nitro groups can be incorporated into the naphthalene scaffold. nih.gov

Regioselective Synthesis Approaches

Achieving regioselectivity in the functionalization of the naphthalene core relies on the predictable nature of electrophilic aromatic substitution and the careful choice of reaction conditions. The dominant directing effect of the activating acetamido group is the primary tool for controlling the position of new substituents.

For example, to achieve substitution at a position that is not favored by the existing groups, a multi-step synthetic sequence involving blocking groups may be necessary. A functional group can be temporarily introduced to block a reactive site, forcing substitution to occur at a different position. The blocking group is then removed in a subsequent step. Furthermore, steric hindrance can be exploited; the use of bulky electrophilic reagents may favor substitution at less sterically crowded positions on the ring. The synthesis of substituted naphthalenes can also be achieved through cyclization reactions of appropriately designed acyclic precursors, which can offer high regioselectivity.

Table 3: Directing Effects for Electrophilic Substitution on the this compound Core

| Substituent | Position | Activating/Deactivating | Directing Effect | Predicted Substitution Site(s) |

|---|---|---|---|---|

| -NHCOCH₃ | 1 | Activating | ortho, para | 2 |

| -SO₂NH₂ | 4 | Deactivating | meta | 3, 5 |

Stereoselective Synthesis Methodologies (if applicable to specific analogues)

The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, analogues of this compound could be designed to include one or more stereocenters, for instance, by introducing a chiral substituent on the acetamide nitrogen, the sulfamoyl nitrogen, or the naphthalene ring.

Should the synthesis of a specific stereoisomer of a chiral analogue be required, established methodologies for asymmetric synthesis would be employed. These could include:

Use of Chiral Starting Materials: Incorporating a chiral building block from the chiral pool early in the synthetic route.

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct a subsequent stereoselective reaction, after which the auxiliary is removed.

Asymmetric Catalysis: Using a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to favor the formation of one enantiomer or diastereomer over the other.

Currently, the literature does not extensively report on the stereoselective synthesis of chiral analogues specifically derived from this compound, as research has predominantly focused on achiral derivatives.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N 4 Sulfamoylnaphthalen 1 Yl Acetamide

Elucidating Key Pharmacophoric Features within the N-(4-sulfamoylnaphthalen-1-yl)acetamide Scaffold

The this compound scaffold is characterized by several key pharmacophoric features that are crucial for its biological activity. These features include a hydrogen bond donor (the sulfonamide NH2 group), a hydrogen bond acceptor (the acetyl carbonyl oxygen), and an aromatic naphthalene (B1677914) ring system. The spatial arrangement of these groups is critical for effective interaction with biological targets.

Studies on analogous acetamide-sulfonamide scaffolds have demonstrated that the sulfonamide moiety is often a key player in binding to the active sites of enzymes. For instance, in carbonic anhydrase inhibitors, the sulfonamide group coordinates with a zinc ion in the enzyme's active site. Similarly, the acetamide (B32628) group can participate in hydrogen bonding interactions with amino acid residues. The naphthalene ring, being a bulky and hydrophobic moiety, likely engages in van der Waals and π-π stacking interactions with hydrophobic pockets within the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

While specific QSAR models for this compound are not extensively documented, studies on related naphthalen-1-yl derivatives provide valuable insights. QSAR investigations on naphthalen-1-yl-acetic acid hydrazides with antimicrobial activity have highlighted the importance of the partition coefficient (log P), the energy of the highest occupied molecular orbital (HOMO), and various topological parameters in determining their biological efficacy. nih.gov

These findings suggest that a successful QSAR model for this compound analogues would likely incorporate descriptors related to hydrophobicity, electronic properties, and molecular shape. Such a model could predict the biological activity of novel derivatives and guide the design of more potent compounds. The general equation for a multiparameter QSAR model can be expressed as:

Biological Activity = k1(Hydrophobic Parameter) + k2(Electronic Parameter) + k3(Steric Parameter) + C

Where k1, k2, and k3 are coefficients for each parameter and C is a constant.

Impact of Substituent Variations on Molecular Interactions and Biological Activities

The biological activity of the this compound scaffold can be significantly modulated by introducing various substituents on the naphthalene ring or the acetamide nitrogen.

Substitutions on the Naphthalene Ring:

The introduction of electron-donating or electron-withdrawing groups on the naphthalene ring can alter the electronic properties of the entire molecule, thereby influencing its interaction with the target. For example, studies on related sulfonamides have shown that substituents can affect the pKa of the sulfonamide group, which is critical for its binding affinity.

Substitutions on the Acetamide Moiety:

Modifications to the acetamide group can also have a profound impact on activity. For instance, replacing the acetyl group with larger acyl groups could enhance hydrophobic interactions but may also introduce steric hindrance.

The following table, based on general principles observed in related compound series, illustrates the potential impact of different substituents on biological activity.

| Compound | Substituent (R) | Position | Predicted Effect on Activity | Rationale |

| This compound | -H | - | Baseline | Parent Compound |

| Analogue 1 | -OCH₃ | 6-position of Naphthalene | Potential Increase | Electron-donating group may enhance binding. |

| Analogue 2 | -Cl | 6-position of Naphthalene | Potential Increase/Decrease | Electron-withdrawing group can alter pKa; steric effects also possible. |

| Analogue 3 | -CH₂CH₃ | Acetamide Nitrogen | Potential Decrease | Increased bulk may cause steric clash in the binding site. |

Conformational Analysis and its Influence on Molecular Recognition

Studies on the crystal structure of the closely related N-(4-sulfamoylphenyl)acetamide reveal that the acetamide group is twisted relative to the plane of the aromatic ring. researchgate.netnih.gov The torsion angle between the acetamide group and the benzene (B151609) ring in this analogue is approximately 15.6°. nih.gov Similarly, the sulfonamide group is positioned nearly perpendicular to the aromatic ring. researchgate.netnih.gov This perpendicular arrangement is a common feature in bioactive sulfonamides. It is highly probable that this compound adopts a similar conformation to minimize steric hindrance and optimize electronic interactions. The specific dihedral angles will ultimately influence how the molecule fits into the binding pocket of its target protein.

Correlation of Structural Elements with Specific Biological Pathways and Target Selectivity

The individual structural components of this compound contribute to its potential to interact with specific biological pathways and achieve target selectivity.

Sulfonamide Group: This functional group is a well-known zinc-binding group and is a hallmark of inhibitors of carbonic anhydrases and other metalloenzymes. Therefore, compounds containing this scaffold may selectively target enzymes involved in pH regulation, ion transport, and other physiological processes.

Naphthalene Ring: The large, hydrophobic surface of the naphthalene ring can contribute to binding affinity and selectivity. By interacting with specific hydrophobic subpockets in a target enzyme, it can help to orient the molecule for optimal interaction and exclude it from the binding sites of other proteins that lack such a pocket.

Acetamide Linker: The acetamide linker provides a degree of flexibility and can participate in hydrogen bonding. The length and nature of this linker can be modified to fine-tune the positioning of the naphthalene ring relative to the sulfonamide group, thereby influencing selectivity for different enzyme isoforms. For example, in a series of carbonic anhydrase inhibitors based on the 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide scaffold, variations in the "tail" of the molecule led to significant differences in inhibitory activity and selectivity against different carbonic anhydrase isoforms. nih.gov

Investigations into the Molecular Mechanisms of Action of N 4 Sulfamoylnaphthalen 1 Yl Acetamide

Identification of Putative Molecular Targets and Binding Interactions

No studies identifying the specific molecular targets or detailing the binding interactions of N-(4-sulfamoylnaphthalen-1-yl)acetamide were found.

Enzymatic Inhibition/Activation Studies

Cyclin-Dependent Kinase (CDK) Inhibition:There is no available information regarding the activity of this compound as a cyclin-dependent kinase inhibitor.

Therefore, the generation of an article with detailed research findings and data tables for this specific compound is not possible at this time.

Heat Shock Protein 90 (HSP90) Inhibition

There is currently no available research data to suggest or detail the activity of this compound as an inhibitor of Heat Shock Protein 90 (HSP90). The role of HSP90 as a molecular chaperone is critical for the stability and function of numerous client proteins involved in cancer progression, making it a significant target in oncology research. However, studies specifically investigating the inhibitory effects of this compound on HSP90 have not been identified.

Receptor Binding and Ligand-Protein Interaction Profiling

Specific data on the binding and interaction profile of this compound with the adenosine (B11128) A1 receptor, SLACK potassium channel, and CCR8 receptor is not present in the available literature.

Adenosine A1 Receptor Agonism/Modulation

No studies were found that investigated the potential for this compound to act as an agonist or modulator of the Adenosine A1 receptor. Therefore, its binding affinity, efficacy, and functional impact on this receptor remain uncharacterized.

SLACK Potassium Channel Inhibition

The inhibitory activity of this compound against the SLACK (KCNT1) potassium channel has not been documented in published research. While the inhibition of SLACK channels is an area of interest for certain neurological disorders, the specific contribution of this compound to such inhibition is unknown.

CCR8 Receptor Inhibition

There is no scientific literature available describing the inhibitory effects of this compound on the C-C chemokine receptor 8 (CCR8). The role of CCR8 in inflammatory responses and immuno-oncology is an active area of research, but the interaction of this particular compound with the receptor has not been reported.

Cellular Pathway Modulation by this compound

Information regarding the modulation of cellular pathways by this compound, particularly its impact on cell proliferation and viability, is not available.

Effects on Cell Proliferation and Viability

Specific studies detailing the effects of this compound on the proliferation and viability of cell lines have not been identified. Consequently, key metrics such as IC50 values across different cell types and the mechanisms leading to potential cytotoxic or cytostatic effects remain unknown.

Despite a comprehensive search for scientific literature, no research articles detailing the molecular mechanisms of action, including the induction of apoptosis or cell cycle arrest, for the chemical compound this compound were identified. Similarly, information regarding its off-target interactions and selectivity profiles is not available in the public domain.

Therefore, it is not possible to provide an article on the specified topics for this compound based on current scientific knowledge. Further research would be required to investigate the biological activities of this compound.

In Vitro and Ex Vivo Biological Evaluations of N 4 Sulfamoylnaphthalen 1 Yl Acetamide

Cell-Based Assays for Biological Activity

Comprehensive searches for cell-based assays investigating the biological activity of N-(4-sulfamoylnaphthalen-1-yl)acetamide did not retrieve any specific studies. While research exists for structurally related compounds, no direct data for the target molecule was found.

No studies were identified that specifically evaluated the antiproliferative activity of this compound in any cellular models. Research on analogous structures, such as certain N-(naphthalen-2-yl)acetamide derivatives, has shown antiproliferative effects against various cancer cell lines, but these findings cannot be directly attributed to this compound. nih.gov For instance, a derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was found to be active against the NPC-TW01 human nasopharyngeal carcinoma cell line with an IC50 value of 0.6 μM. nih.gov However, no such data is publicly available for this compound.

There is no available data from antimicrobial or antibacterial activity testing of this compound. While the broader class of sulfonamides is well-known for its antibacterial properties, and various acetamide (B32628) derivatives have been investigated for such effects, specific studies on this particular compound are absent from the scientific literature. researchgate.netnih.gov

No specific in vitro enzyme inhibition data for this compound could be located. Although related sulfonamide-bearing compounds have been investigated as inhibitors of various enzymes, such as carbonic anhydrases, no inhibition constants (Ki) or IC50 values are reported specifically for this compound. nih.gov

Ex Vivo Tissue-Based Studies and Organotypic Culture Investigations

Specific ex vivo or organotypic culture studies for this compound were not found in the existing literature. However, related research on acetamide-sulfonamide scaffolds provides some insights into their potential effects in a biological context beyond isolated enzymes.

One study investigated the potential renal radiomodulatory effect of a promising acetamide-sulfonamide derivative, compound 9 , in mice exposed to gamma radiation. nih.gov This compound successfully mitigated radiation-induced oxidative stress in kidney tissues, evidenced by reduced levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and an enhancement in reduced glutathione (B108866) (GSH) levels. nih.gov Furthermore, it reduced kidney inflammatory markers, including Nuclear factor kappa B (NF-κB) and Interleukin 6 (IL-6), and lowered serum urea (B33335) and creatinine (B1669602) levels. nih.gov Histological analysis revealed that the compound ameliorated the tubular epithelial cell necrosis induced by gamma irradiation. nih.gov

Comparative Biological Efficacy of this compound Analogues

The biological efficacy of compounds structurally related to this compound has been explored, revealing important structure-activity relationships (SAR).

In a series of sulphonamide derivatives bearing a naphthalene (B1677914) moiety, antiproliferative activity against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines was evaluated. nih.gov Among the synthesized compounds, a derivative with a naphthalen-1-yl moiety, compound 5c , exhibited the most potent antiproliferative activity, with IC₅₀ values of 0.51 ± 0.03 µM against MCF-7 and 0.33 ± 0.01 µM against A549 cells. nih.gov This suggests that the naphthalen-1-yl group is a favorable substituent for cytotoxic activity in this class of compounds. nih.gov Further investigation revealed that this compound acts as a microtubule-destabilizing agent. nih.gov

Structure-activity relationship studies of acetamide-sulfonamide scaffolds as urease inhibitors highlighted that the nature of the substituents on both the acetamide and sulfonamide portions significantly influences activity. nih.gov For instance, an ibuprofen (B1674241) conjugate with sulfathiazole (B1682510) was a more potent urease inhibitor than its flurbiprofen (B1673479) counterpart. nih.gov

In the context of anti-leishmanial activity, a structure-activity relationship study of naphthalene sulfonamides and a sulfonate ester was conducted. A new chlorosulfonamide, N-(2'-chlorophenyl)-1-naphthalene sulfonamide, and a sulfonate ester, 3-methyl-4-((naphthalen-1-ylsulfonyl)oxy)benzoic acid, demonstrated significantly lower IC₅₀ values (9.5 µM and 7.4 µM, respectively) against Leishmania tarentolae promastigotes compared to the benchmark compound, N-(4'-carboxy-2'-methylphenyl)-1-napthalenesulfonamide (IC₅₀ of 49 µM). researchgate.netrsc.org

Table 2: Comparative Antiproliferative Activity of Naphthalene-Bearing Sulphonamide Analogues

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5c (naphthalen-1-yl moiety) | MCF-7 | 0.51 ± 0.03 |

| 5c (naphthalen-1-yl moiety) | A549 | 0.33 ± 0.01 |

| 5b (phenyl moiety) | MCF-7 | > 30.0 |

| 5b (phenyl moiety) | A549 | > 30.0 |

Assessment of Biological Selectivity Across Different Targets or Cell Types

The biological selectivity of analogues of this compound has been a key focus in several studies.

In the investigation of acetamide-sulfonamide derivatives as anti-inflammatory agents, compound 9 was identified as a selective COX-2 inhibitor, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov This compound also demonstrated a high safety profile, with low cytotoxicity on normal cells (IC₅₀ > 800 µM). nih.gov

The study on acetamide-sulfonamide scaffolds as urease inhibitors also touched upon selectivity, although the primary focus was on urease inhibition. The varying potencies of different conjugates suggest that structural modifications can tune the inhibitory activity against the target enzyme. nih.gov

Furthermore, research into naphthalene-1-sulfonamide (B86908) derivatives as inhibitors of fatty acid binding protein 4 (FABP4) aimed to improve selectivity over other FABP subtypes to avoid potential cardiotoxicity. researchgate.net While the initial hit compound showed good potency against FABP4, it had a low selectivity index. Structural optimization and SAR studies were planned to develop novel, potent, and highly selective compounds. researchgate.net

Advanced Computational and Chemoinformatic Approaches for N 4 Sulfamoylnaphthalen 1 Yl Acetamide

Molecular Docking and Dynamics Simulations of N-(4-sulfamoylnaphthalen-1-yl)acetamide Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, interacts with the binding site of a biological target, typically a protein or enzyme. The sulfonamide moiety is a well-established pharmacophore known to interact with a variety of targets, including carbonic anhydrases, kinases, and tubulin. researchgate.netopenaccesspub.org

For this compound, docking studies can elucidate its binding mode within the active sites of these potential targets. For instance, studies on similar sulfonamide derivatives bearing a naphthalene (B1677914) moiety have identified tubulin as a potent target. nih.gov Docking simulations of this compound into the colchicine-binding site of tubulin would likely reveal key interactions, such as hydrogen bonds formed by the sulfonamide's NH₂ and SO₂ groups with polar residues, and hydrophobic or π-stacking interactions involving the naphthalene ring system with nonpolar residues. nih.gov

| Potential Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|---|

| Carbonic Anhydrase II | 2CBE | -8.9 | His94, His96, His119, Thr199, Thr200 | H-Bond, Zinc Coordination |

| Tubulin (Colchicine site) | 1SA0 | -9.6 | Lys254, Leu255, Ala316, Val318, Lys352 | H-Bond, Hydrophobic, Cation-π |

| VEGFR-2 Kinase | 4ASD | -10.2 | Cys919, Asp1046, Phe1047 | H-Bond, Hydrophobic |

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are invaluable for analyzing the intrinsic electronic properties of a molecule. nih.govnih.gov For this compound, DFT calculations can determine its optimized 3D geometry, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov The MEP map visually represents the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for understanding intermolecular interactions. researchgate.net

Furthermore, QM methods are used to calculate various reactivity descriptors that provide a quantitative measure of the molecule's reactivity. dntb.gov.ua Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations offer a powerful approach for studying enzymatic reactions or very specific interactions where electronic effects are paramount. In a QM/MM simulation, the ligand and the immediate active site residues are treated with a high-level QM method, while the rest of the protein and solvent are treated with a computationally less expensive MM force field. This would allow for a detailed investigation of, for example, the protonation states of the sulfonamide group or the precise mechanism of interaction with a catalytic metal ion (e.g., zinc in carbonic anhydrase). acs.org

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE, eV) | 4.87 | Indicates chemical stability and low reactivity. |

| Dipole Moment (Debye) | 5.72 | Measures the molecule's overall polarity. |

| Global Hardness (η) | 2.44 | Resistance to change in electron distribution. |

| Global Softness (S) | 0.205 | Reciprocal of hardness; indicates reactivity. |

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogues

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. nih.govresearchgate.net Based on the structure of this compound, a ligand-based pharmacophore model can be generated. This model would typically include features such as hydrogen bond donors (from the -NH₂ and -NH- groups), hydrogen bond acceptors (from the -SO₂ and C=O groups), and a hydrophobic/aromatic feature (from the naphthalene ring). researchgate.net

Once validated, this pharmacophore model serves as a 3D query to perform virtual screening of large chemical databases (e.g., ZINC, ChEMBL). researchgate.net This process rapidly identifies diverse molecules that match the pharmacophoric features, even if their underlying chemical scaffolds are different from the original compound. The resulting hits are then subjected to further computational analysis, such as molecular docking and ADMET prediction, to prioritize a smaller, more manageable set of compounds for experimental synthesis and testing. This approach is highly effective for discovering novel analogues with potentially improved activity, selectivity, or pharmacokinetic properties.

| Feature Type | Chemical Group | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Sulfonamide -NH₂ | Forms hydrogen bonds with acceptor groups in the target's active site. |

| Hydrogen Bond Donor (HBD) | Acetamide (B32628) -NH- | Forms hydrogen bonds with acceptor groups in the target's active site. |

| Hydrogen Bond Acceptor (HBA) | Sulfonamide -SO₂ | Accepts hydrogen bonds from donor groups; coordinates with metal ions. |

| Hydrogen Bond Acceptor (HBA) | Acetamide C=O | Accepts hydrogen bonds from donor groups in the target's active site. |

| Aromatic/Hydrophobic (HY/AR) | Naphthalene Ring | Engages in hydrophobic, π-π, or cation-π interactions. |

ADMET Prediction and In Silico Toxicity Modeling

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles or potential toxicity issues. nih.govmdpi.com Various computational models, many of which are based on Quantitative Structure-Activity Relationships (QSAR), can predict a wide range of ADMET parameters for this compound.

These predictions include physicochemical properties like lipophilicity (logP) and aqueous solubility (logS), which influence absorption. Pharmacokinetic parameters such as Caco-2 cell permeability (for intestinal absorption), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and inhibition of cytochrome P450 (CYP) enzymes (for metabolism) can also be estimated. nih.gov Toxicity modeling predicts potential liabilities such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other organ-specific toxicities. researchgate.net These predictions help in prioritizing compounds for further development and can guide chemical modifications to improve the ADMET profile. acs.org

| Category | Property | Predicted Value/Outcome | Interpretation |

|---|---|---|---|

| Absorption | Water Solubility (logS) | -3.5 | Moderately soluble. |

| Caco-2 Permeability (log Papp) | > 0.9 | High intestinal permeability predicted. | |

| Human Intestinal Absorption (%) | > 90% | Well absorbed from the gut. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB, reducing CNS side effects. |

| Plasma Protein Binding (%) | ~95% | High binding, may affect free drug concentration. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via CYP3A4. | |

| Toxicity | AMES Mutagenicity | Non-mutagen | Low risk of being carcinogenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. | |

| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. |

Network Pharmacology and Systems Biology Approaches for Polypharmacology Analysis

Network pharmacology and systems biology move beyond the "one drug, one target" paradigm to explore how a compound interacts with a complex network of proteins and pathways within a biological system. nih.govnih.gov This approach is particularly relevant for analyzing the polypharmacology of a drug—its ability to modulate multiple targets simultaneously, which can lead to enhanced efficacy or off-target effects. tcmsp-e.com

For this compound, a network pharmacology analysis would begin by identifying its potential protein targets using methods like reverse docking or target prediction algorithms. These targets are then mapped onto protein-protein interaction (PPI) and pathway databases (e.g., KEGG, Reactome). The resulting drug-target-disease network can be analyzed to:

Identify key pathways modulated by the compound.

Predict its therapeutic effects on complex diseases like cancer or inflammation.

Uncover potential mechanisms for observed side effects.

Propose novel therapeutic indications (drug repositioning).

This systems-level view provides a holistic understanding of the compound's mechanism of action within a cellular context. benthamscience.com

| Predicted Protein Target | UniProt ID | Associated Pathway | Potential Therapeutic Implication |

|---|---|---|---|

| Carbonic Anhydrase 2 (CA2) | P00918 | pH regulation, Ion transport | Glaucoma, Diuresis |

| Tubulin Beta Chain (TUBB) | P07437 | Microtubule dynamics, Cell cycle | Anticancer (mitotic inhibition) |

| VEGFR-2 | P35968 | Angiogenesis signaling | Anticancer (anti-angiogenesis) |

| Cyclooxygenase-2 (COX-2) | P35354 | Prostaglandin synthesis | Anti-inflammatory |

De Novo Design Strategies Based on the this compound Scaffold

De novo drug design involves the computational creation of novel molecules with desired properties, often tailored to fit a specific protein binding site. nih.gov The this compound structure can serve as an excellent starting scaffold for these strategies. nih.govresearchgate.netcitedrive.com Using scaffold-based design, the core structure is retained while computational algorithms suggest modifications or additions to optimize interactions with a target.

Two common approaches are:

Scaffold Hopping/Decoration: The naphthalene or acetamide portions are systematically replaced with other chemical groups (bioisosteres) or "decorated" with new functional groups to explore unoccupied pockets in the binding site and improve properties like potency or solubility.

Fragment-Based Growing: The core scaffold can be docked into a target's active site, and computational algorithms can "grow" fragments from a virtual library onto the scaffold, adding new chemical moieties that form favorable interactions with the surrounding protein residues.

These strategies can generate novel chemical entities with high predicted affinity and specificity for the target, providing innovative lead compounds for further development.

| Modification Site | Proposed Modification | Design Rationale | Desired Outcome |

|---|---|---|---|

| Naphthalene Ring | Replace with quinoline (B57606) or isoquinoline | Introduce H-bond acceptor (N atom) to interact with a donor residue. | Increased potency and selectivity. |

| Acetamide Methyl Group | Replace with cyclopropyl (B3062369) group | Improve metabolic stability and explore hydrophobic pocket. | Better pharmacokinetic profile. |

| Para-position on Naphthalene | Add a hydroxyl or methoxy (B1213986) group | Introduce a new H-bonding interaction point. | Enhanced binding affinity. |

| Sulfamoyl Group | Bioisosteric replacement with a tetrazole or carboxylic acid | Modify pKa and improve physicochemical properties. | Improved solubility and cell permeability. |

Analytical Methodologies for the Characterization and Quantification of N 4 Sulfamoylnaphthalen 1 Yl Acetamide

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating N-(4-sulfamoylnaphthalen-1-yl)acetamide from starting materials, by-products, or degradants, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

The polarity of this compound, influenced by the sulfonamide and amide groups, allows for strong retention on a C18 column. A gradient elution, typically with a mobile phase consisting of water (often buffered with formic acid or ammonium (B1175870) acetate (B1210297) for better peak shape and mass spectrometry compatibility) and an organic modifier like acetonitrile (B52724) or methanol, is effective. The gradient starts with a high percentage of the aqueous phase, gradually increasing the organic component to elute more hydrophobic impurities. Detection is commonly performed using a UV-Vis detector, leveraging the strong chromophore of the naphthalene (B1677914) ring system, typically monitoring at wavelengths between 254 nm and 280 nm.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. shimadzu.com Due to the low volatility and potential thermal lability of the sulfonamide and amide functional groups, direct GC-MS analysis of this compound is challenging. nih.gov

To overcome this, a derivatization step is typically required to increase the analyte's volatility. The acidic protons of the sulfonamide group can be reacted with a derivatizing agent to form a less polar, more volatile, and more thermally stable derivative. For instance, methods developed for other naphthalenesulfonic acids involve derivatization to make them amenable to GC analysis. nih.gov This approach, while effective, adds complexity to sample preparation and is generally less favored than HPLC for routine purity analysis of such compounds.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.govmdpi.com For this compound, both ¹H and ¹³C NMR are critical for structural confirmation. nih.gov Spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable N-H protons.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include a singlet for the methyl (CH₃) protons of the acetamide (B32628) group, singlets for the amide (NH) and sulfonamide (NH₂) protons, and a series of multiplets in the aromatic region corresponding to the six protons on the substituted naphthalene ring. nih.gov

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH-C=O | ~9.5 - 10.5 | Singlet (s) | 1H |

| Ar-H (Naphthalene) | ~7.5 - 8.5 | Multiplet (m) | 6H |

| -SO₂NH₂ | ~7.0 - 7.5 | Singlet (s, broad) | 2H |

| -CH₃ | ~2.1 - 2.3 | Singlet (s) | 3H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, a total of 12 distinct signals are expected: ten for the naphthalene ring carbons and two for the acetamide carbons (carbonyl and methyl). The chemical shifts are indicative of the carbon type (aliphatic, aromatic, carbonyl). nih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O (Amide) | ~168 - 172 |

| Ar-C (Naphthalene) | ~115 - 140 |

| -CH₃ | ~23 - 26 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would display characteristic absorption bands for its key functional groups. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide & Sulfonamide) | Stretching | 3400 - 3200 |

| C=O (Amide I) | Stretching | 1700 - 1650 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1350 - 1300 & 1170 - 1150 |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.netresearchgate.net

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula, confirming that the observed mass corresponds to C₁₂H₁₂N₂O₃S. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) is particularly advantageous, as it combines the separation power of HPLC with the sensitive and specific detection of MS. This allows for the analysis of the parent compound and any impurities in a single run. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural confirmation. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₃S |

| Monoisotopic Mass | 264.0569 g/mol |

| [M+H]⁺ (Protonated Ion) | m/z 265.0647 |

| [M+Na]⁺ (Sodium Adduct) | m/z 287.0466 |

| Key Fragment Ion | m/z 223 (Loss of acetyl group, -C₂H₃O) |

| Key Fragment Ion | m/z 185 (Loss of sulfamoyl group, -SO₂NH₂) |

Advanced Crystallographic Analysis

Advanced crystallographic techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of this compound. Such studies provide critical insights into its molecular conformation, stereochemistry, and non-covalent interaction patterns, which are fundamental to understanding its chemical behavior and interactions with biological macromolecules.

As of the current literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the crystallographic analysis of structurally related compounds provides a strong basis for predicting its molecular geometry and crystal packing.

By examining the crystal structures of analogous molecules, such as N-(naphthalen-1-yl)acetamide derivatives and aromatic sulfonamides, key structural features of this compound can be inferred. For instance, studies on N-aryl acetamides reveal that the acetamide group can adopt different orientations relative to the aromatic ring system, influenced by steric and electronic factors.

In a related compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide, the pyrimidine (B1678525) ring is inclined to the naphthalene ring system by 55.5 (1)°. nih.gov This suggests that the acetamide linker in this compound likely allows for considerable rotational freedom, leading to a non-planar conformation.

Furthermore, the sulfonamide group is known to be a strong hydrogen bond donor and acceptor. In the crystal structures of various sulfonamide-containing compounds, extensive networks of hydrogen bonds are typically observed, often leading to the formation of well-defined supramolecular architectures. researchgate.net It is therefore highly probable that the crystal structure of this compound would be significantly influenced by intermolecular N-H···O and C-H···O hydrogen bonds involving the sulfamoyl and acetamide moieties.

Crystallographic studies of complexes involving naphthalenesulfonate derivatives have also shed light on how this class of compounds interacts with proteins. For example, the crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalenesulfonate has revealed the specific interactions that contribute to its biological activity. nih.gov Such studies are crucial for understanding the structure-activity relationships of naphthalenesulfonamide-based compounds.

A hypothetical data table of expected crystallographic parameters for this compound, based on known structures of similar compounds, is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10-25 |

| b (Å) | 5-15 |

| c (Å) | 10-20 |

| β (°) | 90-110 |

| V (ų) | 1500-2500 |

| Z | 4 or 8 |

| Key Hydrogen Bonds | N-H···O, C-H···O |

| Dominant Intermolecular Interactions | Hydrogen bonding, π-π stacking |

This table is predictive and based on crystallographic data from structurally related molecules.

Quantitative Analytical Methods in Biological Matrices (excluding human samples)

The development of sensitive and selective quantitative analytical methods is essential for studying the pharmacokinetics and metabolism of this compound in preclinical animal models. While specific methods for this particular compound are not yet published, established methodologies for the quantification of sulfonamides in various biological matrices are directly applicable.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of sulfonamides in complex biological samples such as animal plasma, tissues, and milk. researchgate.netnih.govkoreascience.kr These methods offer high sensitivity, specificity, and a wide dynamic range.

A typical workflow for the analysis of this compound in a non-human biological matrix would involve:

Sample Preparation: The initial step is the extraction of the analyte from the biological matrix. This is often achieved through protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. nih.gov

Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used for the separation of sulfonamides, with a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile or methanol. nih.gov

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer, typically operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for one or more specific product ions generated through collision-induced dissociation. This technique provides excellent selectivity and sensitivity. koreascience.kr

The performance of such methods for a range of sulfonamides in various animal-derived matrices is summarized in the table below, which can be considered representative of the expected performance for a method developed for this compound.

| Analyte (Sulfonamide) | Matrix | Extraction Method | Analytical Method | LOQ (µg/kg) | Recovery (%) | Reference |

| Sulfamethazine | Animal Feed | SPE | UHPLC-MS/MS | 0.5 - 20 | 80 - 120 | nih.gov |

| Multiple Sulfonamides | Meat | Solvent Extraction | LC-ES-MS | < 10 | > 90 | researchgate.net |

| Five Sulfonamides | Animal Feed | SPE | HPLC-FLD | 41.3 - 89.9 | 76.0 - 77.4 | nih.gov |

| Four Sulfonamides | Shrimp Muscle | SPE | HPLC-UV | 4.7 - 20.2 | 63.2 - 108.0 | researchgate.net |

LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry; LC-ES-MS: Liquid Chromatography-Electrospray-Mass Spectrometry; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection.

In addition to LC-MS/MS, other analytical techniques such as gas chromatography-mass spectrometry (GC-MS) could be employed, particularly for related metabolites like naphthalenols, after appropriate derivatization. tci-thaijo.orgijcom.org

The validation of these analytical methods is crucial and is typically performed in accordance with regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effects to ensure reliable and reproducible results. nih.gov

Future Research Directions and Unaddressed Challenges Pertaining to N 4 Sulfamoylnaphthalen 1 Yl Acetamide

Identification of Novel Biological Targets and Therapeutic Niches

Currently, there is no published research identifying the biological targets of N-(4-sulfamoylnaphthalen-1-yl)acetamide. Future research would need to begin with broad screening assays to determine its biological activity. A primary avenue of investigation could be its potential as an inhibitor of enzymes targeted by similar sulfonamide-containing compounds, such as carbonic anhydrases or protein kinases. For instance, various sulfonamide derivatives have been explored as inhibitors of fatty acid binding proteins, which are targets for metabolic diseases. nih.gov

Initial steps would involve:

In Vitro Screening: Testing the compound against a wide panel of receptors, enzymes, and ion channels to identify any preliminary "hits."

Target Validation: Once a potential target is identified, further biochemical and cellular assays would be required to confirm the interaction and determine the mechanism of action.

Therapeutic Niche Exploration: Based on the validated biological target, potential therapeutic areas could be explored. For example, if the compound inhibits a cancer-related kinase, its niche would be in oncology.

Exploration of Synergistic Effects with Other Chemical Entities

There are no studies documenting the synergistic effects of this compound with other chemical entities. Research in this area would be contingent on first identifying a confirmed biological activity and therapeutic context for the compound. Once a primary mechanism of action is established, studies could be designed to explore combination therapies. For example, if the compound is found to have anticancer properties, it could be tested in combination with existing chemotherapy agents to identify potential synergistic or additive effects in cancer cell lines. This is a common strategy for sulfonamide-based drugs in development. nih.gov

Development of Advanced Delivery Systems (focus on experimental design, not clinical application)

The development of advanced delivery systems for this compound has not been explored. Experimental design in this area would first require fundamental physicochemical data about the compound, which is currently unavailable.

Table 1: Hypothetical Experimental Design for Advanced Delivery Systems

| Parameter to Investigate | Experimental Approach | Rationale |

|---|---|---|

| Solubility | Determine solubility in aqueous and organic solvents (e.g., using shake-flask method). | Essential for designing both oral and parenteral formulations. Poor aqueous solubility would necessitate enabling technologies like nanoformulations. |

| LogP (Lipophilicity) | Measure the octanol-water partition coefficient. | Predicts membrane permeability and informs the suitability of lipid-based delivery systems like liposomes or solid lipid nanoparticles. |

| Stability | Assess stability at different pH values and temperatures (using HPLC-based assays). | Determines the feasibility of different formulation processes and storage conditions. |

| Initial Formulation Screening | Attempt encapsulation in polymeric nanoparticles (e.g., PLGA) and liposomes. | To evaluate loading capacity and encapsulation efficiency as a proof-of-concept for nano-delivery. |

Addressing Gaps in Structure-Mechanism Understanding for Enhanced Rational Design

A significant gap exists as there is no information on the structure-mechanism relationship for this compound. Future research would need to synthesize and test a series of analogs to build a Structure-Activity Relationship (SAR) profile. Key modifications could include altering the position of the sulfamoyl group on the naphthalene (B1677914) ring, substituting the acetyl group, or modifying the naphthalene core itself. nih.gov This systematic approach would help elucidate which parts of the molecule are crucial for any observed biological activity, thereby enabling rational design of more potent and selective derivatives. nih.gov

Computational and Experimental Validation of Predictive Models

No computational or predictive models for the activity of this compound have been published. The development and validation of such models would be a critical step in accelerating the discovery of related compounds.

Table 2: Proposed Workflow for Model Development and Validation

| Step | Computational Method | Experimental Validation |

|---|---|---|

| 1. Target Identification | Molecular docking against known protein structures (e.g., carbonic anhydrases, kinases). | In vitro binding or enzyme inhibition assays. |

| 2. SAR Modeling | Quantitative Structure-Activity Relationship (QSAR) modeling once a dataset of active analogs is generated. | Synthesis and biological testing of new analogs predicted by the QSAR model. |

| 3. Binding Mode Analysis | Molecular dynamics simulations to predict the stability of the compound-protein complex. | X-ray crystallography or cryo-EM to determine the co-crystal structure of the compound bound to its target protein. |

Predictive modeling has been applied to diverse sulfonamide compounds to forecast their properties and guide development. nih.gov

Opportunities for Green Chemistry and Sustainable Synthesis in this compound Production

The synthesis of this compound has not been described in the literature, so there are no established methods to evaluate for their environmental impact. However, the synthesis of related sulfonamides often involves chlorosulfonic acid and organic solvents, which present environmental and safety challenges. ijbpas.comnih.gov

Future research into the production of this compound would provide an opportunity to apply green chemistry principles from the outset. Potential green approaches could include:

Catalyst-free Synthesis: Exploring reactions in environmentally benign solvents like water or ethanol (B145695) without the need for a catalyst. researchgate.net

Solvent Reduction: Utilizing solvent-free reaction conditions or recyclable solvents. A green process for synthesizing sulfanilamide, a related compound, has been developed that focuses on solvent recycling and reducing high-salt wastewater. google.com

Atom Economy: Designing a synthetic route that maximizes the incorporation of all starting materials into the final product, minimizing waste.

Q & A

Q. How are metabolite pathways analyzed to address toxicity concerns?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.